molecular formula C19H25N5O5S2 B11431077 Ethyl 4-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11431077
M. Wt: 467.6 g/mol
InChI Key: IVYRDBWJORVAMJ-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the bromination of benzothiadiazole under nitrogen protection using N-bromosuccinimide in concentrated sulfuric acid at 60°C . The resulting intermediate is then subjected to further reactions to introduce the piperidine and piperazine moieties, followed by esterification to form the final ethyl ester compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as alkyl halides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with molecular targets through its benzothiadiazole moiety. This interaction can lead to charge-transfer reactions and the formation of reactive intermediates that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a fluorescent probe or therapeutic agent .

Comparison with Similar Compounds

ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can be compared with other benzothiadiazole derivatives:

Properties

Molecular Formula

C19H25N5O5S2

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl 4-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H25N5O5S2/c1-2-29-19(26)23-12-10-22(11-13-23)18(25)14-6-8-24(9-7-14)31(27,28)16-5-3-4-15-17(16)21-30-20-15/h3-5,14H,2,6-13H2,1H3

InChI Key

IVYRDBWJORVAMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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